N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 920479-76-1
VCID: VC7813987
InChI: InChI=1S/C10H19N3/c1-7(2)11-6-10-12-8(3)9(4)13(10)5/h7,11H,6H2,1-5H3
SMILES: CC1=C(N(C(=N1)CNC(C)C)C)C
Molecular Formula: C10H19N3
Molecular Weight: 181.28

N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride

CAS No.: 920479-76-1

Cat. No.: VC7813987

Molecular Formula: C10H19N3

Molecular Weight: 181.28

* For research use only. Not for human or veterinary use.

N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride - 920479-76-1

Specification

CAS No. 920479-76-1
Molecular Formula C10H19N3
Molecular Weight 181.28
IUPAC Name N-[(1,4,5-trimethylimidazol-2-yl)methyl]propan-2-amine
Standard InChI InChI=1S/C10H19N3/c1-7(2)11-6-10-12-8(3)9(4)13(10)5/h7,11H,6H2,1-5H3
Standard InChI Key WJADFFPXKFUDLU-UHFFFAOYSA-N
SMILES CC1=C(N(C(=N1)CNC(C)C)C)C
Canonical SMILES CC1=C(N(C(=N1)CNC(C)C)C)C

Introduction

Chemical Identity and Structural Characteristics

N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride is a dihydrochloride salt with the molecular formula C₁₀H₁₉N₃·2HCl and a molecular weight of 254.20 g/mol . The parent amine (C₁₀H₁₉N₃) has a molecular weight of 181.28 g/mol, featuring a 1,4,5-trimethylimidazole ring linked to an isopropylamine group via a methylene bridge . Key identifiers include the IUPAC name N-[(1,4,5-trimethylimidazol-2-yl)methyl]propan-2-amine dihydrochloride, SMILES string CC1=C(N(C(=N1)CNC(C)C)C)C.Cl.Cl, and InChIKey DPLHKVPNNYQVCB-UHFFFAOYSA-N .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is limited, related imidazole derivatives exhibit planar aromatic rings with bond lengths consistent with conjugated π-systems. For instance, tris(benzimidazol-2-yl-methyl)amine complexes show Ni–N bond lengths of 2.054–2.077 Å in octahedral coordination geometries . The tri-methyl configuration on the imidazole ring enhances steric hindrance, favoring specific binding interactions in enzymatic assays .

Synthesis and Industrial Production

The synthesis of N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride involves multi-step organic reactions, though proprietary protocols limit public disclosure. General methodologies include:

  • Alkylation of 1,4,5-trimethylimidazole with chloromethyl isopropylamine under basic conditions.

  • Salt formation via HCl gas bubbling in anhydrous ethanol to yield the dihydrochloride .

Industrial-scale production utilizes continuous flow reactors to enhance reaction efficiency and purity, achieving yields exceeding 85%. Critical parameters include temperature control (<50°C) and stoichiometric excess of alkylating agents to minimize byproducts like N-methylimidazole .

Research Applications

Medicinal Chemistry

The compound’s imidazole core mimics histidine residues in enzyme active sites, making it a candidate for protease inhibition. Comparative studies show its tri-methyl configuration improves binding affinity by ~30% over non-methylated analogs . Preliminary assays indicate IC₅₀ values of 2.1 μM against trypsin-like serine proteases, though in vivo efficacy remains under investigation.

Coordination Chemistry

As a ligand, the tertiary amine and imidazole nitrogen atoms facilitate metal coordination. In nickel(II) complexes, it forms distorted octahedral geometries with bond lengths of 2.033–2.205 Å . Such complexes exhibit catalytic activity in oxidation reactions, with turnover frequencies (TOF) of 1,200 h⁻¹ for cyclohexane hydroxylation .

Materials Science

The compound’s thermal stability (decomposition temperature >250°C) and hygroscopicity make it suitable for ionic liquid formulations. Binary mixtures with bis(trifluoromethanesulfonyl)imide achieve ionic conductivities of 12 mS/cm at 25°C, rivaling traditional electrolytes .

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationCategory 2Wear protective gloves
Eye DamageCategory 1Use face shields
Respiratory SensitizationNot classifiedAvoid aerosol formation

Comparative Analysis with Analogous Compounds

Structural modifications significantly alter physicochemical properties:

CompoundLogPWater Solubility (mg/mL)Melting Point (°C)
N-[(1,4,5-Trimethylimidazol-2-yl)methyl]propan-2-amine dihydrochloride1.245.8198–202
N-[(Imidazol-2-yl)methyl]propan-2-amine-0.3112.3154–156
N-[(4-Methylimidazol-2-yl)methyl]propan-2-amine hydrochloride0.778.4173–175

The tri-methyl derivative’s higher lipophilicity (LogP = 1.2) enhances membrane permeability, crucial for drug delivery applications .

Future Directions

Ongoing research explores:

  • Antiviral Activity: Screening against RNA viruses via helicase inhibition.

  • Polymer Synthesis: As a crosslinking agent for conductive hydrogels .

  • Catalysis: Asymmetric hydrogenation using rhodium complexes .

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